4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate (Mixture of cis/trans Isomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate (Mixture of cis/trans Isomers) is a complex organic compound used as an intermediate in the synthesis of 8-iso Misoprostol. This compound is notable for its role in the production of prostaglandin analogs, which are significant in various biological and medical applications.
Preparation Methods
The synthesis of 4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate involves multiple steps and specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of prostaglandin analogs and their biological effects.
Medicine: In the development of drugs that mimic or inhibit the action of prostaglandins.
Industry: In the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate involves its role as an intermediate in the synthesis of prostaglandin analogs. These analogs act on prostanoid EP receptors, which are involved in various physiological processes such as inflammation, pain, and vascular function. The molecular targets and pathways involved include the activation or inhibition of specific EP receptor subtypes, leading to the modulation of downstream signaling pathways.
Comparison with Similar Compounds
Similar compounds to 4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate include other prostaglandin analog intermediates such as:
8-iso Misoprostol: A widely used analog of prostaglandin E1.
Misoprostol: Another prostaglandin E1 analog with similar biological activity.
The uniqueness of 4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate lies in its specific structure and the protective groups used, which allow for selective reactions and the formation of desired products in the synthesis of prostaglandin analogs.
Properties
Molecular Formula |
C31H60O5Si2 |
---|---|
Molecular Weight |
569.0 g/mol |
IUPAC Name |
methyl 7-[(2R,3R)-2-[(E)-4-methyl-4-trimethylsilyloxyoct-1-enyl]-5-oxo-3-triethylsilyloxycyclopentyl]heptanoate |
InChI |
InChI=1S/C31H60O5Si2/c1-10-14-23-31(5,36-37(7,8)9)24-19-21-27-26(20-17-15-16-18-22-30(33)34-6)28(32)25-29(27)35-38(11-2,12-3)13-4/h19,21,26-27,29H,10-18,20,22-25H2,1-9H3/b21-19+/t26?,27-,29-,31?/m1/s1 |
InChI Key |
SNUSPEKJEHUDOM-WOJKJGBDSA-N |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)C1CCCCCCC(=O)OC)O[Si](CC)(CC)CC)O[Si](C)(C)C |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O[Si](CC)(CC)CC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.